molecular formula C9H8ClN B6597464 2-(4-chloro-2-methylphenyl)acetonitrile CAS No. 16470-10-3

2-(4-chloro-2-methylphenyl)acetonitrile

Cat. No.: B6597464
CAS No.: 16470-10-3
M. Wt: 165.62 g/mol
InChI Key: HVVQFXWATRLPQE-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative of 4-chloro-2-methylphenylacetic acid and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenyl)acetonitrile typically involves the reaction of 4-chloro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired nitrile compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: 4-chloro-2-methylphenylacetic acid or 4-chloro-2-methylphenylacetamide.

    Reduction: 2-(4-chloro-2-methylphenyl)ethylamine.

    Oxidation: 4-chloro-2-methylbenzoic acid.

Scientific Research Applications

2-(4-chloro-2-methylphenyl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, undergoing nucleophilic attack by various reagents. In biological systems, enzymes such as nitrilases or nitrile hydratases can catalyze the hydrolysis of the nitrile group to form carboxylic acids or amides .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylbenzyl chloride: A precursor in the synthesis of 2-(4-chloro-2-methylphenyl)acetonitrile.

    4-chloro-2-methylphenylacetic acid: A hydrolysis product of this compound.

    2-(4-chloro-2-methylphenyl)ethylamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific nitrile functional group, which allows it to undergo a variety of chemical transformations. Its chloro and methyl substituents also influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQFXWATRLPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290998
Record name 4-Chloro-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16470-10-3
Record name 4-Chloro-2-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16470-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

269 g of 4-chloro-2-methoxybenzyl bromide in 214 ml of toluene are reacted with 68.2 g of sodium cyanide in 69 ml of water and 1.8 g of Aliquat 336. 141 g of colorless oil are obtained (b.p. 107° C./0.08 mbar).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Step B In a manner similar to the method described in Example 57 Step B, 4-chloro-2-methylbenzyl chloride (1.83 g, 10 mmol) was reacted with KCN (1.76 g, 27 mmol) in ethanol (13 mL) and water (10 mL) at 100° C. for 1 h to give 4-chloro-2-methylbenzyl cyanide as a yellow oil (1.2 g, 69%)
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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